molecular formula C13H18ClNO B3032518 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol CAS No. 2097800-65-0

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol

Cat. No.: B3032518
CAS No.: 2097800-65-0
M. Wt: 239.74
InChI Key: KYBWIACOEYMDGT-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol (molecular formula: C₁₃H₁₇ClNO) is a synthetic organic compound featuring a phenyl ring substituted with a chlorine atom at the para position (4-Cl) and a piperidine ring at the ortho position (2-piperidyl). The ethanol (-CH₂CH₂OH) group is directly attached to the phenyl ring.

Properties

IUPAC Name

1-(4-chloro-2-piperidin-1-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBWIACOEYMDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214779
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097800-65-0
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097800-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with piperidine under reductive conditions to form the corresponding amine. This intermediate is then subjected to a reduction reaction to yield the final product, 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol .

Industrial Production Methods: In industrial settings, the production of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may exert its effects through inhibition or activation of these targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol and analogous compounds:

Compound Name Molecular Formula Core Ring Substituents Ethanol Group Key Properties/Applications References
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol C₁₃H₁₇ClNO Piperidine 4-Cl, 2-piperidyl Yes Hypothetical CNS activity Target
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethanol C₁₉H₂₃ClN₂O Piperazine 4-Cl on benzyl group Yes Antihistamine candidate
2-[1-(3-Chloropropyl)-4-piperidyl]ethanol C₁₀H₂₀ClNO Piperidine 3-chloropropyl chain Yes Increased lipophilicity
1-[4-(4-Chlorobenzyl)phenyl]-2-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)ethanol C₂₇H₂₇ClNO Tetrahydro-pyridine 4-chlorobenzyl, 4-phenyl Yes Cerebral blood flow enhancement
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol C₁₁H₁₇ClN₄O Piperazine 6-Cl-2-methylpyrimidine Yes High-purity pharmaceutical reference
(1S)-2-Chloro-1-(4-ethylphenyl)ethanol C₁₀H₁₃ClO None (open chain) 4-ethylphenyl, 2-Cl on ethanol Yes (Cl-substituted) Chiral intermediate
Key Observations:

Ring Type Variations: Piperidine vs. Piperazine: Piperidine (saturated 6-membered ring with one N) in the target compound may confer greater rigidity and basicity compared to piperazine (two N atoms), which is more polar and often used in antihistamines (e.g., ) .

Substituent Effects: Chlorine Position: Para-substituted Cl (target compound) maximizes electronic effects on the phenyl ring, whereas ortho/meta Cl (e.g., ) may sterically hinder interactions . Ethanol Group: Direct attachment of ethanol (target) facilitates hydrogen bonding, critical for receptor binding. In contrast, replaces ethanol with chloroethanone, reducing polarity .

Functional Group Modifications :

  • Chloropropyl Chain () : Introduces a hydrophobic side chain, increasing lipophilicity (logP) by ~1.5 units compared to the target compound .
  • Heterocyclic Additions () : Pyrimidine or pyrazolo-pyrimidine groups enhance π-π stacking interactions, often improving affinity for kinase targets .

Biological Activity

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a chlorophenyl group and a piperidine ring, suggests interactions with various biological targets, making it a candidate for therapeutic applications.

The compound can be synthesized through several methods, including oxidation, reduction, and substitution reactions, which allow for the formation of various derivatives. These synthetic pathways are crucial for exploring its biological potential and optimizing its pharmacological properties.

The mechanism of action for 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets. The piperidine ring and the chlorophenyl group are essential for binding to target proteins or enzymes, modulating their activity. This compound may function through inhibition or activation of these targets, leading to various biological effects.

Antimicrobial Activity

Research has indicated that 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Microorganism MIC (µg/mL) Standard Control
Staphylococcus aureus12.5Ciprofloxacin (2)
Escherichia coli25Ciprofloxacin (2)

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of cyclins and apoptotic proteins .

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is being studied for potential neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which could be beneficial in treating mood disorders .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol. The results highlighted its potent activity against Gram-positive bacteria and suggested further exploration into its mechanism of action and potential as a lead compound in antibiotic development .

Investigation into Anticancer Activity

In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it effectively reduced cell viability in a dose-dependent manner, leading to increased interest in its development as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol?

  • Methodological Answer : The compound can be synthesized via:
  • Reduction of a ketone precursor : Reduce 1-[4-chloro-2-(1-piperidyl)phenyl]ethanone using agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at low temperatures (e.g., 273 K) .
  • Substitution reactions : Introduce the piperidyl group via nucleophilic substitution of a halogenated intermediate (e.g., using piperidine under reflux in methanol) .
    Purification often involves solvent removal, aqueous workup, and chromatography (e.g., thin-layer silica-gel chromatography with chloroform) .

Q. What spectroscopic and structural characterization methods are recommended for this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the piperidyl ring (δ ~2.5–3.5 ppm for N–CH₂), chloro substituent, and ethanol moiety.
  • X-ray crystallography : Resolve absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds like O–H⋯N) .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. How do the chloro and piperidyl substituents influence reactivity?

  • Methodological Answer :
  • Chloro group : Enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions. Electronic effects can be probed via Hammett studies .
  • Piperidyl group : Its basicity affects solubility in acidic media and may participate in hydrogen bonding or catalytic interactions. Reactivity can be modulated by substituting piperidine with other amines .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Methodological Answer :
  • Biocatalysis : Employ enantioselective reduction of the ketone precursor using microbial cells (e.g., P. crispum) or immobilized enzymes in aqueous/organic biphasic systems .
  • Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to control stereochemistry. Optimize solvent polarity (e.g., THF vs. ethanol) and temperature to enhance ee (>90%) .
  • Analytical validation : Monitor ee via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal efficacy)?

  • Methodological Answer :
  • Standardized assays : Re-evaluate bioactivity under controlled conditions (e.g., consistent Candida strain, MIC protocols) .
  • Stereochemical analysis : Compare racemic mixtures vs. enantiopure forms, as stereochemistry significantly impacts activity .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chloro with fluoro) and correlate with bioactivity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock to simulate binding to fungal cytochrome P450 targets. Focus on hydrogen bonds between the ethanol group and active-site residues .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer mechanisms during redox reactions (e.g., NADPH-dependent reductions) .
  • ADMET prediction : Assess pharmacokinetics (e.g., logP for membrane permeability) using tools like SwissADME .

Data Contradiction Analysis

Q. Why do different studies report varying yields in piperidyl-substitution reactions?

  • Methodological Answer :
  • Reaction conditions : Compare solvent polarity (methanol vs. DMF), temperature (reflux vs. RT), and stoichiometry (excess piperidine). Lower yields in polar protic solvents may arise from competitive hydrolysis .
  • Purification challenges : Hydrophilic byproducts (e.g., ammonium salts) may co-elute during chromatography, requiring alternative methods like recrystallization .

Future Research Directions

Q. What novel applications could exploit the compound’s chiral and electronic properties?

  • Methodological Answer :
  • Asymmetric catalysis : Test as a chiral ligand in metal-catalyzed C–C bond formations (e.g., Suzuki coupling) .
  • Photodynamic therapy : Modify the aromatic system with photosensitizers (e.g., porphyrins) and evaluate singlet oxygen generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol
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1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol

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